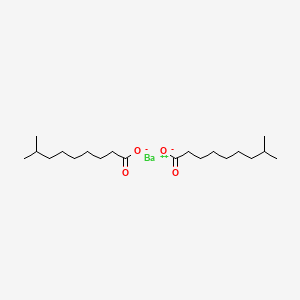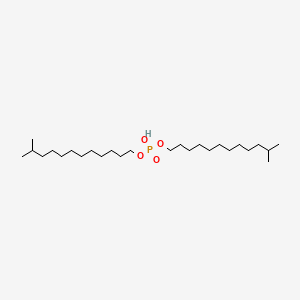
hydrazinium trifluorostannate(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinium trifluorostannite is a white crystalline solid with the chemical formula F₃H₅N₂Sn. It is widely used in organic synthesis due to its excellent stability and reactivity. This compound plays a crucial role as a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinium trifluorostannite can be synthesized through the reaction of hydrazine with trifluorostannic acid. The reaction typically involves mixing hydrazine hydrate with trifluorostannic acid under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of hydrazinium trifluorostannite involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydrazinium trifluorostannite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield hydrazine and other by-products.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with hydrazinium trifluorostannite include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving hydrazinium trifluorostannite depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxides, while reduction reactions may produce hydrazine and other nitrogen-containing compounds .
Scientific Research Applications
Hydrazinium trifluorostannite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is employed in the study of biological systems and biochemical reactions.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of hydrazinium trifluorostannite involves its interaction with molecular targets through various pathways. It can act as a reducing agent, donating electrons to other molecules, or as an oxidizing agent, accepting electrons. These interactions can lead to the formation of new chemical bonds and the transformation of reactants into products .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to hydrazinium trifluorostannite include:
- Hydrazine
- Trifluorostannic acid
- Hydrazinium sulfate
- Hydrazinium chloride
Uniqueness
Hydrazinium trifluorostannite is unique due to its combination of hydrazine and trifluorostannic acid, which imparts it with distinct chemical properties. Its stability and reactivity make it a valuable reagent in various chemical reactions, setting it apart from other similar compounds .
Properties
Molecular Formula |
F3H5N2Sn |
|---|---|
Molecular Weight |
208.76 g/mol |
IUPAC Name |
aminoazanium;trifluorostannanide |
InChI |
InChI=1S/3FH.H4N2.Sn/c;;;1-2;/h3*1H;1-2H2;/q;;;;+2/p-2 |
InChI Key |
QVIAWVVTEIPXKY-UHFFFAOYSA-L |
Canonical SMILES |
[NH3+]N.F[Sn-](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)



![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)




![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
